molecular formula C10H8N4O B11780389 5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile

5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B11780389
M. Wt: 200.20 g/mol
InChI Key: PLOOXLZIGFQICI-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a methoxyphenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The methoxyphenyl group can be introduced through the use of a methoxy-substituted phenyl azide, while the carbonitrile group can be introduced through the use of an alkyne with a nitrile substituent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors to increase the reaction rate and the use of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under certain conditions to form different oxidation states.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Amino-triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the carbonitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-1,2,3-triazole-4-carbonitrile: Lacks the methoxy group, which may affect its reactivity and binding properties.

    5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile: Similar structure but with the methoxy group in a different position, which can influence its chemical behavior.

    5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of a carbonitrile group, leading to different chemical properties.

Uniqueness

5-(3-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to the specific positioning of the methoxy and carbonitrile groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable target for further research and development in various scientific fields.

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2H-triazole-4-carbonitrile

InChI

InChI=1S/C10H8N4O/c1-15-8-4-2-3-7(5-8)10-9(6-11)12-14-13-10/h2-5H,1H3,(H,12,13,14)

InChI Key

PLOOXLZIGFQICI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNN=C2C#N

Origin of Product

United States

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